molecular formula C8H16N2O B2787624 3-amino-N-cyclopentylpropanamide CAS No. 938339-02-7

3-amino-N-cyclopentylpropanamide

Cat. No.: B2787624
CAS No.: 938339-02-7
M. Wt: 156.229
InChI Key: CYRXLURCHTWKSI-UHFFFAOYSA-N
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Description

3-amino-N-cyclopentylpropanamide is an organic compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . Its structure features a cyclopentyl ring linked to a propanamide chain that is terminated with a primary amino group, as represented by the SMILES code O=C(NC1CCCC1)CCN . This structure makes it a valuable intermediate in medicinal chemistry and drug discovery research. The compound has been identified as a key building block in the synthesis of novel therapeutic agents, including 2-quinolone derived inhibitors of BCL6 . BCL6 is a well-characterized oncoprotein, and its inhibition is a promising therapeutic strategy for treating various cancers, such as diffuse large B-cell lymphoma and Burkitt lymphoma . For research purposes, this compound is supplied with high purity. It is essential for researchers to note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human consumption. Researchers can access detailed NMR spectroscopic data for this compound, including 1D 1H NMR spectra acquired on a 600 MHz spectrometer in DMSO solvent . This data is critical for confirming the compound's identity and purity in laboratory settings. The CAS registry number for this compound is 938339-02-7 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-cyclopentylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-6-5-8(11)10-7-3-1-2-4-7/h7H,1-6,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRXLURCHTWKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Amino N Cyclopentylpropanamide

Established Synthetic Routes to 3-Amino-N-cyclopentylpropanamide

Established synthetic pathways to this compound typically rely on well-understood chemical reactions, providing reliable, albeit sometimes lengthy, routes to the target compound.

Multistep Reaction Sequences

The construction of this compound often necessitates a multistep synthesis. A common strategy involves the initial formation of a β-amino acid or its ester, followed by amidation with cyclopentylamine (B150401). For instance, β-alanine can be N-alkylated and then coupled with cyclopentylamine. nih.gov Another approach starts with the Michael addition of an amine to an α,β-unsaturated carbonyl compound, which can then be further modified.

A generalized multistep sequence can be illustrated as follows:

Formation of a protected β-amino acid: This can be achieved through various methods, such as the Arndt-Eistert homologation of an α-amino acid or the addition of an amine to an acrylic acid derivative. Protecting groups like benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) are commonly used to prevent side reactions of the amino group. rsc.org

Activation of the carboxylic acid: The carboxylic acid of the protected β-amino acid is activated to facilitate amide bond formation. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or reagents that form mixed anhydrides. psu.edu

Amidation: The activated β-amino acid is reacted with cyclopentylamine to form the desired amide bond. uqam.ca

Deprotection: The protecting group on the amino group is removed to yield the final product, this compound.

The following table summarizes a potential multistep synthetic route:

StepReactantsReagentsProduct
1β-AlanineBenzyl (B1604629) chloroformate, BaseN-Cbz-β-alanine
2N-Cbz-β-alanineDCC, N-HydroxysuccinimideN-Cbz-β-alanine-NHS ester
3N-Cbz-β-alanine-NHS ester, Cyclopentylamine-N-Cbz-3-amino-N-cyclopentylpropanamide
4N-Cbz-3-amino-N-cyclopentylpropanamideH₂, Pd/CThis compound

Key Intermediate Derivations

The synthesis of this compound relies on the generation and transformation of several key intermediates. β-Alanine and its derivatives are fundamental building blocks. For example, β-alanine can be synthesized from the hydrolysis of β-aminopropionitrile. frontiersin.org

Another critical class of intermediates is activated carboxylic acids. The use of N-hydroxysuccinimide (NHS) esters or acyl chlorides of protected β-amino acids facilitates efficient amidation. The synthesis of N-Cbz amides can be achieved by reacting a secondary amide with benzyl chloroformate in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS). researchgate.net

Heterocyclic intermediates can also play a role in the synthesis of related aminoamides. For instance, pyrazole (B372694) derivatives can be used to construct more complex analogs. nih.gov The synthesis of quinolinone-3-aminoamides involves the use of N-substituted anthranilic acids as starting materials. psu.edu

Purification and Isolation Methodologies for Synthetic Precursors and the Final Compound

Purification of the synthetic precursors and the final this compound is crucial for obtaining a high-purity product. Common techniques include:

Crystallization: This is often the preferred method for purifying solid intermediates and the final product. The choice of solvent is critical for obtaining good yields and high purity.

Chromatography: Column chromatography using silica (B1680970) gel or reverse-phase materials is widely used to separate the desired compound from byproducts and unreacted starting materials. nih.gov Techniques like flash chromatography can expedite this process. mdpi.com

Extraction: Liquid-liquid extraction is employed to separate compounds based on their differential solubility in immiscible solvents. This is often used during the work-up of reaction mixtures. worktribe.com

Filtration and Washing: In cases where the product precipitates from the reaction mixture, simple filtration followed by washing with an appropriate solvent can be a straightforward isolation method. google.com

Novel and Advanced Synthetic Strategies

Recent advancements in synthetic chemistry have led to the development of more efficient and selective methods for preparing aminoamides like this compound.

Chemoenzymatic Approaches for Aminoamide Synthesis

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and environmentally friendly synthetic routes. nih.govnih.gov Lipases and proteases are commonly used enzymes for the synthesis of amides. acs.orgusda.govresearchgate.net

One chemoenzymatic strategy involves the enzymatic resolution of a racemic mixture of a β-amino acid derivative. For example, a lipase (B570770) can selectively acylate one enantiomer of a racemic β-amino ester, allowing for the separation of the two enantiomers. researchgate.net Another approach is the direct enzymatic amidation of a β-amino acid with cyclopentylamine. This method can offer high selectivity and mild reaction conditions. researchgate.net The use of enzymes like nitrilases can also be employed to convert β-aminonitriles into the corresponding β-amino acids, which are precursors to the final amide. researchgate.net

A potential chemoenzymatic route could involve:

Enzymatic hydrolysis: A nitrile hydratase and an amidase enzyme pair can convert a β-aminonitrile to the corresponding β-amino acid. researchgate.net

Chemical amidation: The resulting β-amino acid can then be chemically coupled with cyclopentylamine.

The advantages of chemoenzymatic synthesis include high enantioselectivity, mild reaction conditions, and reduced environmental impact compared to purely chemical methods. acs.org

Asymmetric and Stereoselective Synthesis of this compound and its Stereoisomers

The development of asymmetric and stereoselective methods is crucial for obtaining enantiomerically pure this compound, which may have distinct biological activities. Several strategies have been developed for the asymmetric synthesis of β-amino acids and their derivatives. researchgate.net

One common approach is the use of chiral auxiliaries. A chiral auxiliary is attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed. The Ellman lab, for instance, developed the use of tert-butanesulfinamide as a versatile chiral reagent for the asymmetric synthesis of amines. yale.edu

Another powerful technique is the stereoselective Michael addition of a nitrogen nucleophile to an α,β-unsaturated ester. beilstein-journals.org The use of a chiral lithium amide can induce high diastereoselectivity in the addition reaction. beilstein-journals.org

Catalytic asymmetric methods are highly desirable as they only require a small amount of a chiral catalyst to generate a large amount of enantiomerically enriched product. For example, a Brønsted base-catalyzed asymmetric Mannich-type reaction can be used to synthesize propargylamines, which are precursors to β-amino acids. nih.gov

The following table summarizes some advanced synthetic strategies:

StrategyDescriptionKey Features
Chemoenzymatic Synthesis Utilizes enzymes for key transformations, such as resolution or amide bond formation. acs.orgusda.govresearchgate.netresearchgate.netHigh selectivity, mild conditions, environmentally friendly.
Chiral Auxiliary-Mediated Synthesis A chiral auxiliary is temporarily incorporated to control stereochemistry. yale.eduHigh enantioselectivity, well-established methods.
Stereoselective Michael Addition Diastereoselective addition of a nitrogen nucleophile to an α,β-unsaturated system. beilstein-journals.orgCan create multiple stereocenters in a single step.
Catalytic Asymmetric Synthesis Uses a chiral catalyst to induce enantioselectivity. nih.govHigh efficiency, atom economy.
Enantioselective Catalysis in Aminoamide Formation

While this compound is achiral, the introduction of a stereocenter, typically at the α- or β-position of the propanamide backbone, is of significant interest for creating chiral analogs. Enantioselective catalysis provides the tools to synthesize such molecules with high stereopurity.

Several catalytic strategies applicable to β-amino amides could be employed. One such approach is the nickel-hydride (NiH) catalyzed enantioselective hydroamidation of alkenyl amides with dioxazolones. rsc.org This method creates chiral vicinal diamines and β-amino amides at room temperature with high enantioselectivity. Another powerful technique is the modular enantioselective access to β-amino amides through Brønsted acid-catalyzed multicomponent reactions, which utilize ynamides as versatile synthons, offering excellent chemo- and stereo-control. nih.gov

Organocatalysis also presents a robust avenue. For instance, a co-catalytic system using an achiral rhodium complex and a chiral squaramide catalyst can achieve the enantioselective N-alkylation of primary amides via carbene insertion into the N-H bond. This reaction is notable for its mild conditions, rapid rate (often completing in one minute), and broad substrate scope, yielding chiral amides with high enantioselectivity. nih.gov These methods highlight the potential to generate chiral derivatives of this compound for various research applications.

Table 1: Potential Enantioselective Catalytic Methods

Catalytic SystemReaction TypeKey FeaturesPotential Application
NiH / BOX LigandHydroamidationTolerates a broad range of functional groups; high enantioselectivities (up to 99% ee). rsc.orgSynthesis of chiral β-substituted this compound.
Brønsted AcidMulticomponent Reaction (Ugi-type)Modular approach using ynamides; excellent stereocontrol for products with one or two stereocenters. nih.govConvergent synthesis of diverse and complex chiral analogs.
Rhodium / Chiral SquaramideCarbene N-H InsertionFast reaction rates (1 min), low catalyst loading, and high enantioselectivities (up to 96% ee). nih.govEnantioselective installation of a chiral center via N-alkylation.
Diastereoselective Control in Cyclopentylpropanamide Linkages

Diastereoselective control becomes crucial when multiple stereocenters are present or introduced into the molecular framework. For a derivative of this compound, this could involve substituents on both the cyclopentyl ring and the propanamide chain. The conjugate addition, or Michael reaction, is a cornerstone for creating such stereochemical complexity. wikipedia.orgnih.gov

The diastereoselectivity of conjugate additions to α,β-unsaturated amides can be controlled by using chiral auxiliaries or catalysts. nih.gov For example, the addition of a nucleophile to a cyclobutene (B1205218) can proceed with high diastereoselectivity to form substituted cyclobutanes. nih.gov A similar strategy could be envisioned where a substituted cyclopentene (B43876) derivative reacts with an appropriate nucleophile.

Furthermore, amide-directed reactions offer a powerful tool for controlling stereochemistry. The amide functionality can coordinate to a metal catalyst, directing a reaction to a specific face of the molecule. This has been demonstrated in the diastereoselective additions to cyclopropenes and in the functionalization of C(sp³)–H bonds in cycloalkanes. ku.edunih.gov A hypothetical diastereoselective synthesis could involve the Michael addition of a chiral amine to an α,β-unsaturated amide, where the stereochemistry of the amine directs the addition to create a specific diastereomer.

Table 2: Strategies for Diastereoselective Synthesis

MethodologyPrinciplePotential Outcome
Conjugate AdditionAddition of a nucleophile to an α,β-unsaturated amide derivative. nih.govmdpi.comCreation of one or more stereocenters with controlled relative stereochemistry.
Amide-Directed C-H FunctionalizationThe amide group directs a catalyst to a specific C-H bond for functionalization. nih.govDiastereoselective introduction of substituents on the cyclopentyl ring.
Cascade ReactionsA multi-step reaction sequence in one pot, such as a double Michael addition. beilstein-journals.orgFormation of highly substituted cyclic systems with high diastereoselectivity.

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles to the synthesis of amides like this compound focuses on reducing waste, using safer solvents, and improving energy efficiency. Traditional amide synthesis often relies on stoichiometric coupling reagents that generate significant waste. wustl.edursc.org

A greener alternative is direct amidation, and enzymatic methods are particularly promising. Lipases, such as Candida antarctica lipase B (CALB), can catalyze the direct condensation of a carboxylic acid (like β-alanine) and an amine (cyclopentylamine) with high conversion and yield, often requiring minimal purification. nih.gov These enzymatic reactions can be performed in green solvents like cyclopentyl methyl ether (CPME), further enhancing the sustainability of the process. nih.govacs.org

Another green approach is the use of recyclable nanocatalysts. For example, magnetic CoFe₂O₄ nanoparticles have been used for the oxidative amidation of methylarenes with amine hydrochlorides, offering a practical method under mild conditions with a catalyst that can be easily recovered and reused. rsc.org

Flow Chemistry and Continuous Processing in Aminoamide Production

Flow chemistry offers significant advantages for the production of amides, including improved safety, scalability, and process control. acs.orgunimib.it The synthesis of this compound can be adapted to a continuous flow process.

In a typical setup, solutions of the starting materials (e.g., an activated β-alanine derivative and cyclopentylamine) are pumped through a heated reactor coil or a packed-bed reactor containing a catalyst or coupling agent. acs.orgscispace.com This allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities compared to batch processing. For example, a fully continuous four-step process has been developed for the preparation of β-amino acids from α-amino acids, demonstrating the potential for multi-step syntheses in flow. acs.org The use of immobilized reagents and scavengers in flow systems can also simplify purification, as byproducts and excess reagents are removed online. thieme-connect.de

Derivatization and Analog Generation Strategies

The structure of this compound offers two primary sites for chemical modification: the terminal primary amine and the cyclopentyl ring. These sites allow for the generation of a diverse library of analogs with potentially new properties.

Chemical Modification at the Amine Moiety

The primary amine of this compound is a versatile handle for derivatization. Standard reactions such as N-acylation and N-alkylation can be readily performed.

N-Acylation: The amine can be acylated with various acyl chlorides or anhydrides to form N-acyl-3-amino-N-cyclopentylpropanamides. This strategy has been used to synthesize N-acyl cyclopentylamides that act as inhibitors of quorum sensing in bacteria. nih.gov

N-Alkylation: Alkylation of the amine can introduce alkyl or aryl groups. Reductive amination with aldehydes or ketones is a common method for this transformation.

Sulfonamide Formation: The amine can react with sulfonyl chlorides to produce sulfonamides, a common functional group in medicinal chemistry.

A notable application involves designing 3-aminopropanamides as irreversible enzyme inhibitors. In some cases, the aminopropanamide moiety can undergo selective activation within a biological environment to release a reactive acrylamide (B121943) group, which then forms a covalent bond with a target protein. unipa.itresearchgate.netnih.gov

Chemical Modification at the Cyclopentyl Ring

Modifying the cyclopentyl ring is more challenging but offers a route to significantly different analogs. The most direct approach is through C-H activation.

C-H Functionalization: Transition-metal catalysis, particularly with palladium, can enable the direct functionalization of C(sp³)–H bonds. nih.govmdpi.comnih.gov The amide group within this compound could act as a directing group, guiding a palladium catalyst to activate a specific C-H bond on the cyclopentyl ring for arylation, alkenylation, or other coupling reactions. The use of mono-N-protected amino acid (MPAA) ligands has been shown to be effective for the enantioselective C-H activation of cyclopropanes and cyclobutanes, a strategy that could potentially be extended to cyclopentyl systems. nih.govnih.gov

Ring Contraction/Expansion: More complex transformations could involve ring contraction of a larger precursor (e.g., a substituted cyclohexane) via methods like a photochemical Wolff rearrangement or a Favorskii rearrangement to build the cyclopentyl skeleton with desired substituents. researchgate.net

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound scaffold, enabling the fine-tuning of its properties for various applications.

Table 3: Summary of Derivatization Strategies

Modification SiteReaction TypeResulting Functional Group/StructureExample Application
Amine MoietyN-AcylationN-Acyl amideQuorum sensing inhibitors. nih.gov
Amine MoietyN-AlkylationSecondary or tertiary amineModulation of physicochemical properties.
Amine MoietySulfonylationSulfonamideMedicinal chemistry analogs.
Cyclopentyl RingC-H Activation/ArylationAryl-substituted cyclopentyl ringIntroduction of aromatic substituents. nih.gov

Chemical Modification at the Propanamide Backbone

The propanamide backbone of this compound offers multiple sites for chemical modification, enabling the fine-tuning of its physicochemical properties. These modifications are crucial for optimizing lead compounds in drug discovery. The primary amine and the amide linkage are the most common handles for derivatization.

Systematic modification of a peptide or peptidomimetic backbone can significantly alter its biological properties, including receptor affinity and in vivo duration of action. nih.gov While direct studies on the extensive modification of this compound are not widely published, the principles of backbone modification are well-established. nih.gov Key reactive sites on the molecule include the terminal amino group, the amide N-H proton, and potential C-H functionalization on the cyclopentyl ring.

Table 1: Potential Sites and Methods for Chemical Modification

Modification Site Type of Reaction Potential Outcome Relevant Analogy/Principle
Terminal Amino Group (-NH2) Acylation, Alkylation, SulfonylationFormation of new amides, secondary/tertiary amines, or sulfonamides. Alters polarity and hydrogen bonding capacity.Standard organic synthesis techniques used for modifying primary amines.
Amide Bond (-C(=O)NH-) N-Alkylation, N-ArylationIncreases steric bulk around the amide bond, potentially restricting conformation and improving proteolytic stability.Common strategy in peptidomimetic design to enhance drug-like properties.
Propanamide Chain (C-H bonds) Radical-mediated C-H functionalizationIntroduction of new substituents (e.g., alkyl, aryl groups) to create structural diversity. mountainscholar.orgPhotoredox catalysis allows for amide-directed functionalization of unactivated sp3 C-H bonds. mountainscholar.org
Cyclopentyl Ring (C-H bonds) Substitution ReactionsIntroduction of functional groups to modulate lipophilicity, target interactions, and metabolic stability.Analogy from related structures where ring substitution leads to unique biological activities. ontosight.ai

These modifications allow for the creation of a library of derivatives from the parent scaffold, each with potentially unique biological activity profiles. For instance, compounds with similar propanamide structures have been explored for a range of applications based on the substituents attached to the core scaffold. ontosight.ai

Incorporation into Complex Molecular Architectures (e.g., Peptidomimetics)

Peptidomimetics are non-peptide molecules that mimic the structure and function of natural peptides but offer advantages such as improved metabolic stability, oral bioavailability, and cell permeability. sci-hub.sersc.org The design of peptidomimetics often involves incorporating non-natural amino acids or scaffolds that restrict the molecule's conformation into a biologically active shape. sci-hub.senih.gov this compound, as a non-canonical amino acid surrogate, is a valuable building block for constructing such complex molecules. Its incorporation can introduce conformational constraints and improve pharmacokinetic properties. wjarr.com

Design of Cyclic Depsipeptides Incorporating this compound

Cyclic depsipeptides (CDPs) are a class of cyclic peptides where at least one amide bond is replaced by an ester linkage. nih.gov This structural feature often imparts significant biological activity, including antimicrobial, cytotoxic, and enzyme-inhibitory properties. nih.govmdpi.com The synthesis of novel CDPs is a key area of research for developing new therapeutic agents.

While direct synthesis of a cyclic depsipeptide from this compound is not explicitly detailed, synthetic strategies for related structures highlight plausible routes. A powerful method for creating cyclic depsipeptides involves multicomponent reactions (MCRs). For example, a four-component, metal-free reaction has been reported for constructing cyclic depsipeptides that incorporates a cyclopentyl moiety derived from cyclopentanone (B42830). researchgate.net This approach demonstrates the feasibility of integrating a cyclopentyl group into a cyclic peptide-like structure.

Another relevant technique is "direct amide cyclization" (DAC), which has been used to synthesize 14-membered dimeric depsipeptides from dipeptide precursors containing a hydroxy acid. uzh.ch This method shows that varying the amino acid and hydroxy acid components allows for the creation of diverse cyclic structures. uzh.ch

Table 2: Synthetic Strategies for Cyclic Depsipeptides

Synthetic Method Description Key Features Reference
Multicomponent Reactions (MCRs) A one-pot reaction combining three or more starting materials to form a complex product.High efficiency, atom economy, and ability to generate molecular diversity rapidly. A four-component reaction using cyclopentanone has been used to create amidino depsipeptides. researchgate.net researchgate.net, nih.gov
Direct Amide Cyclization (DAC) A method for cyclizing linear hydroxy acid-containing dipeptides to form depsipeptides, often resulting in dimers.Optimized yields can be high (up to 86% for dimers). The process often proceeds through an oxazolone (B7731731) intermediate. uzh.ch uzh.ch
Macrolactamization An intramolecular reaction to form a large cyclic amide ring, a key step in the total synthesis of complex cyclic peptides.Used in the modular, convergent synthesis of natural products like vioprolide D, a cyclic depsipeptide. d-nb.info d-nb.info

These methodologies provide a framework for how this compound could be incorporated as a key building block into novel cyclic depsipeptide structures for biological screening.

Strategies for Scaffolding in Chemical Space Exploration

In drug discovery, a "scaffold" refers to the core structure of a molecule. nih.gov Chemical space exploration involves generating a diverse library of compounds around a central scaffold to discover molecules with novel or improved properties. chemrxiv.orgnih.gov this compound is an ideal scaffold for such exploration due to its three-dimensional character and multiple points for chemical diversification. bham.ac.uk

The goal of scaffold-based drug design is to create structurally diverse molecules that can interact with biological targets in new ways or possess improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. chemrxiv.org

Table 3: Strategies for Scaffolding and Chemical Space Exploration

Strategy Description Application with this compound Reference
Parallel Synthesis Automated or semi-automated synthesis of a large number of compounds in parallel, starting from a common scaffold.The amino group can be reacted with a diverse set of carboxylic acids or sulfonyl chlorides to rapidly generate a library of amides or sulfonamides. bham.ac.uk
Multicomponent Reactions (MCRs) Convergent one-pot reactions that combine three or more reactants to build complex molecules efficiently.The primary amine of the scaffold can participate as one component in reactions like the Ugi or Asinger reactions to create pseudo-peptides. nih.gov researchgate.net, nih.gov
Computational Tools Software like Scaffold Hunter allows for the virtual exploration of chemical space by organizing molecules based on their scaffold hierarchy.Can be used to design a virtual library based on the this compound scaffold and prioritize compounds for synthesis. nih.gov
Scaffold Hopping A computational or synthetic strategy to identify isofunctional molecules with different core structures.The scaffold itself can be considered a novel replacement for existing pharmacophores in known drugs. chemrxiv.org, nih.gov

By employing these strategies, chemists can systematically explore the chemical space around the this compound core, leading to the identification of new lead compounds for drug development programs. The automated functionalization of such scaffolds is a growing area aimed at accelerating data-driven chemical discovery. rsc.org

Theoretical and Computational Investigations of 3 Amino N Cyclopentylpropanamide

Quantum Chemical Studies

Quantum chemical studies utilize the principles of quantum mechanics to investigate the electronic structure and properties of molecules. These methods could provide profound insights into the behavior of 3-amino-N-cyclopentylpropanamide.

Electronic Structure Analysis

An analysis of the electronic structure of this compound would involve calculating molecular orbitals, electron density distribution, and electrostatic potential. This would reveal the regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding its reactivity. Techniques such as Density Functional Theory (DFT) or Hartree-Fock (HF) calculations could be employed to determine these properties. The resulting data would highlight the nucleophilic and electrophilic centers within the molecule.

Reaction Pathway Elucidation and Transition State Analysis

Computational methods are invaluable for mapping out potential chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction, researchers can identify the most likely pathways. This involves locating and characterizing the transition state structures, which are the high-energy intermediates that connect reactants to products. The activation energy, which is the energy barrier that must be overcome for the reaction to occur, can then be determined. This information is fundamental to predicting reaction kinetics and mechanisms.

Prediction of Chemical Reactivity and Selectivity

Quantum chemical calculations can predict the reactivity and selectivity of this compound in various chemical environments. Reactivity indices, derived from conceptual DFT, such as chemical potential, hardness, and the Fukui function, can quantify the molecule's susceptibility to attack by different reagents. This allows for the prediction of where a reaction is most likely to occur (regioselectivity) and which of several possible products is most likely to form (chemoselectivity).

Molecular Modeling and Simulation

Molecular modeling and simulation techniques offer a complementary approach to quantum chemical studies, focusing on the dynamic behavior and conformational preferences of molecules.

Conformational Analysis and Energy Landscapes

This compound possesses significant conformational flexibility due to its rotatable bonds. A thorough conformational analysis would involve systematically exploring the possible three-dimensional arrangements of the atoms in the molecule. By calculating the relative energies of these different conformations, an energy landscape can be constructed. This landscape reveals the most stable, low-energy conformations that the molecule is likely to adopt. Such studies are critical for understanding how the molecule's shape influences its interactions with other molecules.

Molecular Dynamics Simulations of this compound in Solvent Systems

Molecular dynamics (MD) simulations could be used to study the behavior of this compound over time in the presence of a solvent, such as water. These simulations solve Newton's equations of motion for the atoms of the molecule and the surrounding solvent molecules. MD simulations provide a detailed picture of how the solvent influences the conformation and dynamics of this compound, including the formation and breaking of hydrogen bonds. This is essential for understanding the compound's behavior in a realistic biological or chemical environment.

Ligand-Protein Docking Studies for Hypothetical Binding Interactions

Ligand-protein docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein. researchgate.net This method is instrumental in structure-based drug design, providing insights into how a molecule like this compound might interact with a biological target at the atomic level. ucl.ac.uk The process involves sampling a multitude of possible conformations of the ligand within the protein's binding site and scoring them to identify the most stable binding mode. acs.orgnih.gov

The accuracy of these predictions can be high, though they are dependent on the quality of the protein's structural model and the sophistication of the scoring function used. elifesciences.org For novel or less-studied compounds, docking serves as a primary tool to generate hypotheses about their potential biological activity and mechanism of action.

The initial step in a docking study is the identification of a plausible binding site on the target protein. These sites are often clefts or pockets on the protein surface that are sterically and chemically complementary to the ligand. acs.org Computational algorithms can predict these pockets by analyzing the protein's topology. For this compound, a molecule possessing both polar and non-polar features, potential binding sites would likely feature a combination of amino acid residues capable of forming specific interactions.

Hydrogen Bond Donors/Acceptors: The primary amine (-NH2) and the secondary amide (-NH-) groups of the compound can act as hydrogen bond donors. The amide carbonyl oxygen (=O) can act as a hydrogen bond acceptor. Therefore, protein binding sites rich in residues like Aspartate, Glutamate, Serine, Threonine, Histidine, and Asparagine would be considered hotspots. mdpi.comnih.gov

Hydrophobic Pockets: The cyclopentyl group provides a significant non-polar, hydrophobic moiety. This group would favorably interact with hydrophobic pockets in a protein, which are typically lined with aliphatic or aromatic amino acid residues such as Valine, Leucine, Isoleucine, Phenylalanine, and Tryptophan. core.ac.uknih.gov

Ionic Interactions: The primary amine group can be protonated at physiological pH, acquiring a positive charge. This allows for potential salt bridge formation with negatively charged residues like Aspartate or Glutamate. mdpi.com

A hypothetical binding site for this compound would therefore be a pocket that accommodates the bulky cyclopentyl ring while positioning the flexible propanamide linker to form key hydrogen bonds and/or ionic interactions with the protein. acs.org The identification of such sites is crucial for guiding further optimization of the ligand.

Once a binding site is identified, docking algorithms generate various possible binding poses of this compound. nih.gov These poses are then ranked based on a scoring function that estimates the binding free energy. The top-ranked poses represent the most probable binding modes. biorxiv.orged.ac.uk

Analysis of these modes focuses on the specific intermolecular interactions formed between the ligand and the protein. For this compound, the key interactions would be:

Hydrogen Bonds: The orientation would likely maximize hydrogen bonding. For instance, the terminal amine could form a bidentate hydrogen bond with a carboxylate group of an Asp or Glu residue. The amide N-H and C=O could engage in hydrogen bonding with the protein's backbone or side chains. nih.govacs.org

Hydrophobic Interactions: The cyclopentyl group would be oriented towards a hydrophobic sub-pocket, displacing water molecules and contributing favorably to the binding energy through the hydrophobic effect. acs.org

A study on a related propanamide scaffold inhibitor for matrix metalloproteinases (MMPs) revealed that the propanamide moiety can position functional groups to interact with key residues in the enzyme's active site, while other parts of the molecule occupy specificity pockets. researchgate.net Similarly, a ligand containing a cyclopentyl-propanamide substructure was shown to bind within the pore of the KCNQ2 potassium channel. pdbj.org These examples suggest that the binding mode of this compound would be highly dependent on the specific topology of the target's binding site.

Table 1: Hypothetical Interactions of this compound in a Protein Binding Site

Functional Group of LigandType of InteractionPotential Interacting Amino Acid Residues
Primary Amine (-NH₂)Hydrogen Bond Donor, Ionic InteractionAsp, Glu, Ser, Thr, Gln, Asn
Amide N-HHydrogen Bond DonorBackbone C=O, Asp, Glu, Gln
Amide C=OHydrogen Bond AcceptorBackbone N-H, Ser, Thr, Asn, Gln, Lys, Arg
Cyclopentyl RingHydrophobic Interaction, Van der WaalsVal, Leu, Ile, Phe, Trp, Met, Pro, Ala

Pharmacophore Modeling Based on Structural Features of this compound

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to exert a specific biological effect. arabjchem.org This model serves as a 3D query for searching compound databases to find other molecules with similar biological activity. dovepress.com

For this compound, a pharmacophore model can be constructed based on its key structural features. google.com Given its structure, a hypothetical pharmacophore model would include:

One Hydrogen Bond Donor (HBD): Represented by the primary amino group.

One Hydrogen Bond Acceptor (HBA): Represented by the amide carbonyl oxygen.

One Hydrophobic Feature (HY): Represented by the cyclopentyl ring.

A second Hydrogen Bond Donor (HBD): Optionally, the amide N-H could also be defined as a donor feature.

The relative spatial arrangement of these features—the distances and angles between the HBD, HBA, and HY features—would define the pharmacophore. This model encapsulates the molecule's potential to form specific interactions within a binding site. Studies on other β-amino amides have successfully used this approach to identify potent and selective ligands, underscoring the utility of defining an amphipathic structure with cationic and lipophilic centers as a pharmacophore. rsc.orgacs.org

Table 2: Potential Pharmacophoric Features of this compound

Pharmacophoric FeatureCorresponding Chemical MoietyRole in Binding
Hydrogen Bond Donor (HBD)Primary Amine (-NH₂)Directional interaction with acceptor groups (e.g., C=O, -OH)
Hydrogen Bond Acceptor (HBA)Carbonyl Oxygen (-C=O)Directional interaction with donor groups (e.g., N-H, -OH)
Hydrophobic (HY)Cyclopentyl RingNon-specific interaction with non-polar protein regions
Positive Ionizable (PI)Primary Amine (protonated)Long-range electrostatic interaction with acidic residues

Chemoinformatics and Database Mining

Chemoinformatics involves the use of computational methods to analyze and organize chemical data, facilitating the discovery of new compounds with desired properties. nih.govmdpi.com Database mining allows for the systematic search of large chemical libraries for molecules with specific structural or functional characteristics.

Structural Similarity Searching and Analog Identification

Structural similarity searching is a fundamental chemoinformatic technique used to identify molecules in a database that are similar to a query molecule. This is based on the principle that structurally similar molecules are likely to have similar biological activities. Using this compound as a query, one could search large databases like ChEMBL, PubChem, or ZINC to find known compounds with a similar scaffold.

Such searches have identified several analogs containing related structural motifs. For example, a search for compounds with a cyclopentylpropanamide moiety reveals its presence in various patented chemical series. google.com One such example is N-(3-cyclopropyl-1H-pyrazol-5-yl)-3-cyclopentylpropanamide, which was investigated as a potential antitumor agent. google.com Another related compound, 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide, was identified as an intermediate in the synthesis of Ruxolitinib. google.com These identified analogs provide valuable information on the types of biological targets that the this compound scaffold might interact with and how it has been modified in medicinal chemistry programs.

Fragment-Based Design Utilizing the this compound Motif

Fragment-based drug discovery (FBDD) is a strategy that begins by screening small, low-complexity molecules (fragments) for weak binding to a biological target. mdpi.comcsmres.co.uk Hits from this screen are then optimized and grown or linked together to produce a higher-affinity lead compound. nih.gov

The this compound molecule can be deconstructed into key fragments that could be utilized in an FBDD approach:

The Cyclopentylamide Fragment: This fragment combines the hydrophobic cyclopentyl group with the hydrogen-bonding amide. It could serve as a starting point to probe for pockets that have both hydrophobic character and hydrogen-bonding opportunities.

The 3-Aminopropanamide (B1594134) Fragment: This represents a flexible, hydrophilic linker with key hydrogen bonding features. This scaffold is common in peptidomimetics and can be used to achieve specific vectoral orientations out of a binding pocket. acs.org

In an FBDD campaign, these fragments or the entire this compound motif could be screened against a target of interest. If binding is confirmed, the motif could be elaborated. For instance, the primary amine could serve as a chemical handle for "fragment evolution," where different chemical groups are attached to explore adjacent sub-pockets in the binding site, aiming to increase potency and selectivity. csmres.co.uk The inherent three-dimensionality of the cyclopentyl group could also be an asset, as increased molecular three-dimensionality is often linked to improved drug properties. nih.gov

Data Mining of Published Academic Literature on Related Compounds

Data mining of published academic literature and chemical databases is a crucial step in modern drug discovery and chemical research. It allows for the identification of structure-activity relationships (SAR), prediction of biological activities, and the design of new molecules with desired properties. For a compound like this compound, data mining would involve searching large databases such as ChEMBL, PubChem, and BindingDB for structurally related compounds and their associated biological data. ontosight.aiontosight.ai This process helps to build computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, to predict the biological activities of new or untested compounds. woarjournals.org

While specific data mining studies on a library of 3-amino-N-alkylpropanamides are not extensively documented in publicly available literature, the principles of such an approach can be illustrated by examining research on related structures. For instance, a study on N-benzylacetamide and 3-(phenylamino)propanamide derivatives utilized QSAR modeling to describe their anticonvulsant properties. woarjournals.org This research successfully developed a model with a high correlation coefficient, indicating that the anticonvulsant activity of these compounds is related to specific molecular descriptors. woarjournals.org Such a model could be used to virtually screen a library of related propanamides to prioritize candidates for synthesis and testing.

Furthermore, research into 1,2,3,4-tetrahydro-β-carboline derivatives incorporating a 3-aminopropanamide moiety has identified compounds with significant antibacterial potency. bohrium.com Data from such studies, including EC50 values against various bacterial strains, can be aggregated and used to build more extensive datasets for data mining. bohrium.com These datasets can then be analyzed to understand the influence of different substituents on the propanamide scaffold on antibacterial activity.

Another relevant area of research is the development of irreversible inhibitors of the epidermal growth factor receptor (EGFR), where compounds containing a 3-aminopropanamide structure have been investigated. nih.govacs.org These studies provide valuable data on the inhibitory concentrations of these compounds against various cancer cell lines. nih.govacs.org By mining this data, researchers can identify key structural features required for potent EGFR inhibition and design novel, more effective anticancer agents.

The process of data mining in this context would involve the following steps:

Data Collection: Gathering information on structurally similar compounds to this compound from various databases and literature sources. This would include their chemical structures and any reported biological activity.

Descriptor Calculation: For each compound, a set of molecular descriptors would be calculated. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, electrostatic potential).

Model Building: Using statistical methods and machine learning algorithms to build a model that correlates the calculated descriptors with the observed biological activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation sets of compounds.

Through such a data mining approach, it is possible to gain insights into the potential biological activities of this compound and guide future experimental investigations.

Detailed Research Findings

While direct and extensive research specifically on this compound is limited in publicly accessible literature, analysis of related compounds provides valuable insights into its potential chemical and biological properties.

A study focused on the synthesis and biological evaluation of 1,2,3,4-tetrahydro-β-carboline derivatives containing a 3-aminopropanamide moiety revealed several compounds with notable antibacterial activity. bohrium.com The general structure of these compounds involves the 3-aminopropanamide scaffold linked to the tetrahydro-β-carboline core. The research highlighted that the nature of the substituents on the core structure significantly influences the antibacterial potency. bohrium.com For example, specific substitutions led to compounds with excellent in vitro bioactivity against various plant bacterial pathogens. bohrium.com

In the field of oncology, a series of irreversible epidermal growth factor receptor (EGFR) inhibitors were developed based on a 4-anilinoquinazoline (B1210976) or 4-anilinoquinoline-3-carbonitrile (B11863878) core linked to a 3-aminopropanamide group. nih.govacs.org These studies demonstrated that some of these propanamide derivatives were as effective as their acrylamide (B121943) counterparts in inhibiting EGFR tyrosine kinase autophosphorylation in lung cancer cells. nih.govacs.org Notably, certain 3-aminopropanamide compounds were able to overcome drug resistance in cancer cells harboring specific mutations. nih.govacs.org

A quantitative structure-activity relationship (QSAR) study on a series of N-benzylacetamide and 3-(phenylamino)propanamide derivatives provided insights into the structural requirements for anticonvulsant activity. woarjournals.org The study identified key molecular descriptors that are correlated with the biological activity, suggesting that specific electronic and steric features of the propanamide derivatives are crucial for their anticonvulsant effects. woarjournals.org

The table below summarizes findings for some compounds related to this compound, showcasing the type of biological activities investigated and the range of potencies observed.

Table 1: Research Findings on Compounds Related to this compound

Compound Class Biological Activity Key Findings Reference
1,2,3,4-Tetrahydro-β-carboline derivatives with a 3-aminopropanamide moiety Antibacterial Certain derivatives showed excellent in vitro bioactivity with EC50 values in the low µg/mL range against plant pathogens. bohrium.com
3-Aminopropanamides linked to 4-anilinoquinazoline/quinoline Anticancer (EGFR inhibitors) Some compounds were as potent as existing inhibitors and could overcome gefitinib (B1684475) resistance in specific cancer cell lines. nih.govacs.org

These findings collectively suggest that the this compound scaffold is a versatile platform for the development of new therapeutic agents. The presence of the amino group and the N-cyclopentyl substituent can be systematically modified to tune the compound's properties for various biological targets.

Mechanistic Biological and Biochemical Interaction Studies in Vitro and in Silico

Investigation of Enzyme Inhibition Mechanisms by 3-Amino-N-cyclopentylpropanamide

At present, there are no published studies investigating the enzyme inhibition mechanisms of this compound. The following sections outline the standard experimental approaches that would be required to determine if this compound acts as an enzyme inhibitor and to characterize its mechanism of action.

Kinetic Analysis of Enzyme-Inhibitor Interactions

To ascertain whether this compound can inhibit a specific enzyme, a series of kinetic analyses would need to be performed. These studies are fundamental to understanding the nature and potency of the inhibition.

The type of inhibition can be determined by measuring the initial reaction rates of the target enzyme at various substrate and inhibitor concentrations. The data are typically plotted using methods such as the Lineweaver-Burk, Dixon, or Cornish-Bowden plots. Each type of inhibition produces a characteristic pattern on these plots.

Competitive Inhibition: A competitive inhibitor would bind to the active site of the enzyme, competing with the substrate. This would result in an increase in the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax).

Non-Competitive Inhibition: A non-competitive inhibitor would bind to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. This would lead to a decrease in Vmax without affecting Km.

Uncompetitive Inhibition: An uncompetitive inhibitor would bind only to the enzyme-substrate complex. This would result in a decrease in both Vmax and Km.

Mixed Inhibition: A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.

Without experimental data, the inhibition type for this compound remains unknown.

The potency of an inhibitor is quantified by its inhibition constants.

IC50 (Half-maximal inhibitory concentration): This is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. It is a commonly reported value but can be dependent on the experimental conditions, particularly the substrate concentration.

Ki (Inhibition constant): This is a more fundamental measure of the inhibitor's binding affinity. For a competitive inhibitor, Ki represents the dissociation constant of the enzyme-inhibitor complex. For other inhibition types, it relates to the dissociation constants of the various enzyme, inhibitor, and substrate complexes.

Currently, there are no reported IC50 or Ki values for this compound against any enzyme.

Table 1: Hypothetical Kinetic Data for this compound as an Enzyme Inhibitor (This table is for illustrative purposes only and does not represent real data)

Inhibitor Concentration (µM) Substrate Concentration (mM) Initial Velocity (µM/min)
0 1 50
0 2 80
0 5 125
10 1 35
10 2 60

Structure-Activity Relationship (SAR) Studies for Biochemical Activity

Rational Design of Probes based on SAR Insights

There is no available scientific literature detailing structure-activity relationship (SAR) studies specifically for this compound. SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity, and such data is crucial for the rational design of more potent and selective chemical probes. Without these foundational studies, the development of derivatives of this compound for targeted biological applications remains unexplored.

For related compounds, such as N-(2-Amino-1H-benzo[d]imidazol-5-yl)–3-cyclopentylpropanamide hydrochloride, research has been conducted in the context of developing adjuvants to enhance antibiotic efficacy. nd.edu Similarly, SAR studies have been performed on molecules like (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanamide as part of research into JAK2 inhibitors. nih.gov However, these studies focus on different molecular scaffolds where the cyclopentylpropanamide moiety is only one component, and the findings are not directly transferable to this compound.

Future Directions and Emerging Research Avenues for 3 Amino N Cyclopentylpropanamide

Exploration of Underexplored Biological Targets for Mechanistic Study

While direct biological activity of 3-amino-N-cyclopentylpropanamide is not widely documented, its core structure is present in compounds targeting significant biological pathways. This suggests that the compound itself could serve as a valuable starting point or fragment for developing modulators of new or underexplored targets. Derivatives of the closely related 3-cyclopentylpropanamide have shown activity against enzymes crucial in cell signaling and cancer, such as Janus kinases (JAKs) and Wip1 phosphatase. nih.govgoogle.com

Future research should focus on screening this compound and its analogues against a broader array of biological targets, particularly those for which current chemical tools are lacking. Potential target classes include:

Protein-Protein Interaction (PPI) Stabilizers or Disruptors: The simple structure of the compound could serve as a foundational fragment for designing molecules that interfere with or enhance PPIs. For instance, a computational screen identified a related compound, N-(3-cyanophenyl)-3-cyclopentylpropanamide, as a potential binder to the GRB2 dimer, a key adapter protein in signaling pathways. nih.gov Exploring its potential to modulate other adapter proteins or transcription factor complexes could yield novel therapeutic tools.

Atypical Kinases and Phosphatases: While derivatives have been linked to well-known kinases like JAK2, many members of the human kinome and phosphatome remain underexplored. nih.gov A systematic screening campaign against these "dark" regions of the proteome could uncover unexpected activities and provide new insights into cellular regulation.

Orphan Receptors: A significant number of G-protein coupled receptors (GPCRs) and nuclear receptors are classified as "orphans" because their endogenous ligands are unknown. Fragment-based screening approaches using this compound could identify initial hits for these challenging targets, paving the way for the development of specific modulators.

A focused investigation into these areas would not only elucidate the potential bioactivity of this chemical scaffold but also contribute to a deeper understanding of fundamental biological processes.

Integration of Artificial Intelligence and Machine Learning in Design and Prediction of Interactions

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enhancing the ability to predict molecular properties and interactions. drughunter.comjst.go.jp For a compound like this compound, these computational tools offer a powerful means to accelerate its exploration and optimization.

Key applications include:

Target Prediction and Virtual Screening: AI models, trained on vast datasets of known compound-target interactions, can predict the most likely biological targets for this compound. jst.go.jp This allows for more focused and efficient experimental validation, moving beyond serendipitous discovery.

De Novo Design of Derivatives: Generative AI models can design novel derivatives of the parent compound that are optimized for specific properties. frontiersin.org For example, an ML model could be tasked to generate analogues with higher predicted binding affinity for a target like Wip1 phosphatase, improved solubility, or reduced off-target activity. google.comfrontiersin.org

ADMET Property Prediction: Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial. ML models can accurately forecast these properties, allowing researchers to prioritize the synthesis of compounds with a higher probability of success in later developmental stages. tandfonline.com

Binding Pose and Interaction Analysis: Advanced computational frameworks, which increasingly incorporate ML, can simulate and predict how the compound and its derivatives bind to target proteins at an atomic level. jst.go.jpresearchwithrutgers.com This structural insight is invaluable for rational, structure-guided drug design.

By integrating AI/ML, the traditional design-make-test-analyze cycle can be significantly accelerated, enabling a more rapid and cost-effective exploration of the chemical space around this compound. frontiersin.org

Development of Next-Generation Chemical Probes

Chemical probes are essential tools for studying the function of proteins and other biomolecules in their native biological context. frontiersin.org The structure of this compound, with its modifiable primary amine and hydrocarbon scaffold, makes it an ideal starting point for the development of sophisticated chemical probes.

Future research in this area should focus on creating probes with enhanced capabilities:

Affinity-Based Probes: By attaching a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., biotin (B1667282) or a fluorophore), the compound can be converted into an affinity-based probe. frontiersin.orgmdpi.com This would allow researchers to covalently label and identify its binding partners in complex cell lysates, providing an unbiased method for target discovery. The primary amine group is a convenient handle for conjugation without significantly altering the core scaffold. nih.gov

Activity-Based Probes (ABPs): If a specific enzymatic target is identified, the scaffold can be used to design ABPs that report on the functional state of the enzyme. This involves incorporating a reactive "warhead" that covalently modifies the enzyme's active site in an activity-dependent manner. frontiersin.org

Modular and Combinatorial Probe Synthesis: Modern synthetic strategies allow for the modular construction of probes, where different ligands, reactive groups, and tags can be easily combined. frontiersin.org Applying these methods would enable the rapid generation of a library of probes based on the this compound scaffold for screening against various biological systems. For example, amide-based fluorescent probes have been developed that offer high chemical stability, making them suitable for sensitive assays. nih.gov

The development of such probes would transform this compound from a mere chemical entity into a versatile tool for chemical biology, enabling deeper interrogation of cellular pathways.

Sustainable and Scalable Synthetic Methodologies (Advanced Green Chemistry)

The synthesis of amides is one of the most common reactions in pharmaceutical and chemical research. However, traditional methods often rely on stoichiometric coupling reagents that generate large amounts of waste, running counter to the principles of green chemistry. ucl.ac.uksioc-journal.cn Future work on this compound should prioritize the development of sustainable and scalable synthetic routes.

Promising advanced green chemistry approaches include:

Enzymatic Synthesis: Biocatalysis offers a highly efficient and environmentally friendly alternative. The use of enzymes like Candida antarctica lipase (B570770) B (CALB) can catalyze the direct amidation of carboxylic acids and amines in green solvents like cyclopentyl methyl ether, often without the need for protecting groups or intensive purification. nih.gov This method is directly applicable to the synthesis of this compound from 3-aminopropanoic acid and cyclopentylamine (B150401).

Reusable Catalysts: The development of reusable catalysts can dramatically reduce waste and cost. One such approach involves using a Brønsted acidic ionic liquid, which can serve as both the catalyst and the solvent for direct amidation and can be recovered and reused multiple times. acs.org

Photocatalysis: Emerging methods use light to drive chemical reactions under mild conditions. For instance, a Covalent Organic Framework (COF) has been used as a recyclable photocatalyst for synthesizing amides directly from alcohols, representing a significant leap in sustainable chemistry. dst.gov.in

Adopting these green methodologies would not only make the synthesis of this compound and its derivatives more environmentally benign but also more efficient and economically viable for larger-scale production.

Green Synthesis Method Key Features Potential Advantage for this compound Reference
Enzymatic Synthesis (CALB) Uses a biocatalyst in a green solvent; mild conditions.High selectivity, reduced by-products, biodegradable catalyst. nih.gov
Reusable Ionic Liquid Acts as both catalyst and solvent; can be recycled.Lowers process mass intensity, simplifies reaction setup. acs.org
COF-based Photocatalysis Uses light and a recyclable catalyst; mild conditions.High efficiency, suitable for large-scale applications, low energy input. dst.gov.in

This table is interactive. Click on the headers to sort.

Collaborative Research Frameworks for Comprehensive Compound Exploration

The comprehensive exploration of a chemical entity from initial synthesis to biological characterization and potential application requires a multidisciplinary effort. Modern science is increasingly moving towards collaborative frameworks that pool resources, expertise, and data to tackle complex challenges. researchgate.net

To fully unlock the potential of this compound, establishing such frameworks will be essential:

Academia-Industry Partnerships: Collaborations between academic labs and pharmaceutical companies can bridge the gap between basic research and translational development. acs.org These partnerships often involve shared goals, milestone-based funding, and access to specialized resources like high-throughput screening platforms and industry-scale chemical libraries. acs.orgstrath.ac.uk

Multi-Disciplinary Consortia: A successful investigation would involve synthetic chemists, computational scientists, chemical biologists, and pharmacologists. A consortium model allows these diverse groups to work in parallel, sharing data and insights in real-time.

Open Science and Data Sharing Platforms: To maximize impact, data related to the compound's synthesis, properties, and biological activity should be managed and shared effectively. The use of integrated data frameworks, such as those based on Resource Description Framework (RDF), can help manage and synchronize heterogeneous data from different research groups, fostering a more holistic understanding of the compound. chemrxiv.org Such platforms are crucial for integrating chemo-informatics, bioassay results, and structural data. researchgate.netchemrxiv.org

By leveraging these collaborative models, the research community can avoid redundant efforts and accelerate the journey of discovery for this compound, ensuring that insights are rapidly built upon and translated into meaningful scientific progress.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-amino-N-cyclopentylpropanamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. Cyclopentylamine reacts with a β-chloropropionyl chloride derivative in the presence of a base (e.g., triethylamine) to form the amide bond. Optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride), temperature (0–5°C to minimize side reactions), and solvent choice (e.g., dichloromethane for improved solubility). Post-synthesis purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity .
  • Key Data :

ParameterOptimal ConditionYield (%)Purity (%)
SolventDichloromethane78–85≥95
Temperature0–5°C8597

Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the cyclopentyl and propanamide moieties. Key signals include:

  • ¹H NMR : δ 1.5–2.1 ppm (cyclopentyl CH₂), δ 6.2–6.5 ppm (amide NH).
  • ¹³C NMR : δ 175 ppm (amide carbonyl), δ 35–45 ppm (cyclopentyl carbons).
    Infrared (IR) spectroscopy confirms the amide bond (N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹). Mass spectrometry (ESI-MS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 199.2) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis and oxidation. Purity degradation is <5% over 12 months under these conditions. For short-term use (≤1 month), refrigeration at 4°C is acceptable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, solvent effects). Standardize protocols using:

  • Cell-based assays : Use isogenic cell lines and control for solvent concentration (e.g., DMSO ≤0.1%).
  • Enzyme assays : Pre-incubate enzymes with inhibitors to confirm target specificity.
    Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. What strategies are effective for studying the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka/kd).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish binding modes.
  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding poses, guided by NMR-derived structural constraints .

Q. How can isotopic labeling (e.g., ¹³C or ¹⁵N) of this compound enhance mechanistic studies in metabolic pathways?

  • Methodological Answer : Incorporate ¹³C at the carbonyl carbon via labeled acyl chloride precursors. Track metabolic incorporation using LC-MS/MS or ¹³C NMR. For ¹⁵N labeling, use ¹⁵N-cyclopentylamine during synthesis. Applications include:

  • Metabolic Flux Analysis : Quantify incorporation into downstream metabolites.
  • Protein Interaction Studies : Detect labeled compound-protein adducts via mass spectrometry .

Data Contradiction Analysis

Q. Why do computational predictions of this compound’s solubility often conflict with experimental data?

  • Methodological Answer : Computational models (e.g., COSMO-RS) may underestimate hydrogen-bonding capacity due to the compound’s amphiphilic nature. Validate predictions experimentally via:

  • Shake-Flask Method : Measure solubility in PBS (pH 7.4) and DMSO.
  • HPLC-UV Quantification : Use a calibration curve for precise measurement. Adjust computational parameters to account for solvent polarity and ionic strength .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.